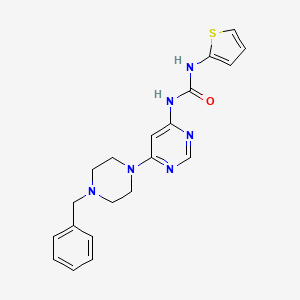

1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. This compound consists of a pyrimidine ring substituted with a benzylpiperazine moiety and a thiophene ring connected via a urea linkage.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. A common synthetic route includes:

-

Formation of the Pyrimidine Core:

- Starting with a suitable pyrimidine precursor, such as 4-chloropyrimidine, which undergoes nucleophilic substitution with 4-benzylpiperazine under basic conditions to form 6-(4-benzylpiperazin-1-yl)pyrimidine.

-

Urea Formation:

- The intermediate 6-(4-benzylpiperazin-1-yl)pyrimidine is then reacted with thiophene-2-isocyanate to form the final product, 1-

Activité Biologique

1-(6-(4-Benzylpiperazin-1-yl)pyrimidin-4-yl)-3-(thiophen-2-yl)urea is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a pyrimidine ring, a benzylpiperazine group, and a thiophene moiety, suggesting diverse interactions with biological targets.

Molecular Characteristics

The molecular formula of this compound is C21H23N5O with a molecular weight of 397.44 g/mol. The presence of multiple functional groups enhances its potential for therapeutic applications, particularly in targeting various physiological pathways.

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities, including:

- Antitumor Activity : Compounds with similar structural motifs have been reported to show significant cytotoxic effects against various cancer cell lines. The benzylpiperazine and pyrimidine components are known for their interactions with neurotransmitter receptors and enzymes involved in tumor progression.

- Neurotransmitter Modulation : The benzylpiperazine moiety is associated with modulation of dopamine receptors, which are critical in treating neurological disorders. Studies have shown that such compounds can act as antagonists or agonists at these receptors, influencing dopaminergic signaling pathways.

- Anti-inflammatory Effects : The thiophene component may contribute to anti-inflammatory properties, as thiophene derivatives have been linked to the inhibition of pro-inflammatory cytokines.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its structure-activity relationship (SAR). The following table summarizes key structural features and their associated biological activities:

| Structural Feature | Biological Activity |

|---|---|

| Benzylpiperazine | Neurotransmitter receptor modulation |

| Pyrimidine ring | Antitumor activity |

| Thiophene moiety | Anti-inflammatory effects |

Case Studies

Several studies have highlighted the biological significance of compounds related to this compound:

- Anticancer Studies : A study evaluated the cytotoxic effects of synthesized urea derivatives against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, demonstrating enhanced potency in inducing apoptosis in cancer cells .

- Neuropharmacological Research : Investigations into the interaction of benzylpiperazine derivatives with dopamine receptors revealed that modifications to the piperazine ring could enhance binding affinity and selectivity, suggesting potential applications in treating neurological disorders.

- Anti-inflammatory Activity : Compounds containing thiophene structures were tested for their ability to inhibit inflammatory responses in vitro. Results showed that these compounds could effectively reduce the production of inflammatory cytokines, indicating their potential use in treating inflammatory diseases .

Propriétés

IUPAC Name |

1-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6OS/c27-20(24-19-7-4-12-28-19)23-17-13-18(22-15-21-17)26-10-8-25(9-11-26)14-16-5-2-1-3-6-16/h1-7,12-13,15H,8-11,14H2,(H2,21,22,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLKBDIDPVJCIJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=NC=NC(=C3)NC(=O)NC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.